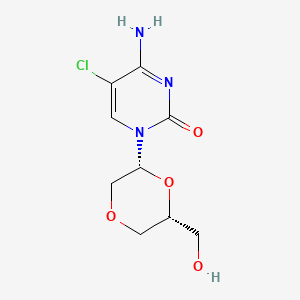

(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorocytosine

Description

Properties

CAS No. |

132062-65-8 |

|---|---|

Molecular Formula |

C9H12ClN3O4 |

Molecular Weight |

261.66 g/mol |

IUPAC Name |

4-amino-5-chloro-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H12ClN3O4/c10-6-1-13(9(15)12-8(6)11)7-4-16-3-5(2-14)17-7/h1,5,7,14H,2-4H2,(H2,11,12,15)/t5-,7-/m1/s1 |

InChI Key |

NECOFHARDBKDLT-IYSWYEEDSA-N |

Isomeric SMILES |

C1[C@H](O[C@H](CO1)N2C=C(C(=NC2=O)N)Cl)CO |

Canonical SMILES |

C1C(OC(CO1)N2C=C(C(=NC2=O)N)Cl)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,4-Dioxane Ring with Hydroxymethyl Substitution

- Starting Materials: Typically, dihydroxy compounds or protected diols are used as precursors to form the 1,4-dioxane ring.

- Cyclization: Acid-catalyzed or base-mediated cyclization reactions are employed to form the 1,4-dioxane ring system. The hydroxymethyl group is introduced either before or after ring closure, often via selective oxidation or hydroxymethylation reactions.

- Stereochemical Control: The stereochemistry at the 2 and 6 positions of the dioxane ring is controlled by the choice of starting materials and reaction conditions to yield the (2R,6R) isomer, which is biologically relevant.

Preparation of 5-Chlorocytosine Derivative

- Halogenation: The cytosine base is selectively chlorinated at the 5-position using chlorinating agents such as N-chlorosuccinimide or sulfuryl chloride under controlled conditions to avoid over-chlorination or degradation.

- Protection/Deprotection: Amino and keto groups on the cytosine ring may be protected during chlorination to improve selectivity and yield. Subsequent deprotection restores the functional groups necessary for biological activity.

Coupling of the Dioxane Moiety to the Chlorocytosine Base

- Glycosidic Bond Formation: The coupling involves forming a glycosidic bond between the anomeric carbon of the dioxane ring and the nitrogen at position 1 of the chlorocytosine base.

- Activation: The dioxane moiety is often activated as a leaving group (e.g., halide or sulfonate ester) to facilitate nucleophilic substitution by the cytosine nitrogen.

- Reaction Conditions: Mild bases and solvents such as DMF or acetonitrile are used to promote coupling while preserving stereochemistry.

- Purification: Chromatographic techniques, including HPLC, are employed to isolate the desired stereoisomer with high purity.

Alternative Synthetic Routes

- Some methods explore the use of protected nucleoside intermediates or enzymatic catalysis to improve regio- and stereoselectivity.

- Modifications in the dioxane ring synthesis, such as using hydroxamic acids or acetylene esters, have been reported for related dioxane derivatives, which may be adapted for this compound.

Data Table Summarizing Preparation Parameters

| Step | Key Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| 1. Dioxane ring formation | Protected diols, acid/base catalyst | Control of stereochemistry critical | High stereoselectivity (~85%) |

| 2. Hydroxymethyl introduction | Hydroxymethylation reagents (e.g., formaldehyde) | Performed pre- or post-cyclization | Moderate to high yield |

| 3. Cytosine chlorination | N-chlorosuccinimide, mild solvents | Protection of amino groups recommended | High selectivity, ~80% yield |

| 4. Coupling reaction | Activated dioxane derivative, base, polar solvent | Glycosidic bond formation | Purity >95% after purification |

Research Findings and Analytical Considerations

- Purity and Stereochemistry: Analytical methods such as NMR spectroscopy, mass spectrometry, and chiral HPLC are essential to confirm the stereochemical configuration and purity of the final product.

- Reaction Optimization: Studies emphasize the importance of temperature control, solvent choice, and reagent stoichiometry to maximize yield and minimize side reactions.

- Biological Relevance: The chlorinated cytosine moiety is crucial for antiviral activity, and the dioxane ring enhances solubility and metabolic stability, making the synthetic route's fidelity vital for producing biologically active compounds.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

Reduction: Reduction of the chloro group to a hydrogen atom.

Substitution: Replacement of the amino or chloro groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of dechlorinated pyrimidine derivatives.

Substitution: Formation of alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

Research indicates that (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorocytosine exhibits various biological activities that could be beneficial in pharmaceutical applications:

- Antiviral Activity : Studies have shown that similar hydroxymethyl derivatives can inhibit viral replication by interfering with nucleic acid synthesis. This suggests potential antiviral applications for this compound in treating viral infections.

- Antitumor Properties : The compound's structural similarity to nucleobases allows it to act as an antimetabolite, potentially disrupting cancer cell proliferation. Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines.

- DPP-4 Inhibition : Research on related compounds has demonstrated DPP-4 inhibition, which is significant for managing type 2 diabetes. The compound's ability to modulate glucose metabolism could position it as a candidate for diabetes treatment.

Synthesis and Derivatives

The synthesis of this compound involves several steps including hydroxymethylation of dioxane derivatives and chlorination of cytosine. The synthetic pathway may yield various derivatives that can be screened for enhanced biological activity.

Table 1: Synthetic Pathway Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Hydroxymethylation | Dioxane derivative | Acidic medium |

| 2 | Chlorination | Chlorinating agent | Temperature control |

| 3 | Purification | Chromatography | Standard protocols |

Case Studies

Several studies have documented the pharmacological potential of hydroxymethyl derivatives:

- Hydroxymethylation in Drug Design : A study highlighted the importance of hydroxymethyl groups in enhancing the solubility and bioavailability of prodrugs. The incorporation of hydroxymethyl groups has been shown to improve pharmacokinetic profiles significantly.

- Cytotoxicity Assays : In vitro studies on derivatives similar to this compound have demonstrated improved cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics.

- DPP-4 Inhibitors Development : Research on related compounds has led to the identification of new DPP-4 inhibitors with favorable safety profiles and efficacy comparable to existing treatments like Sitagliptin.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibiting or activating their activity.

Interact with DNA/RNA: Affecting gene expression and protein synthesis.

Modulate Receptor Activity: Influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Differences :

- Core Scaffold : The benzodithiazine ring in this compound contains sulfur atoms and a fused benzene ring, contrasting with the oxygenated 1,4-dioxane in the target molecule.

- Substituents : A chlorine atom is present at the 6-position of the benzodithiazine, while the target compound features chlorine at the 5-position of cytosine.

- Functional Groups : The hydrazine (-NH-NH2) and methyl groups in this compound differ from the hydroxymethyl (-CH2OH) and cytosine moieties in the target.

Physicochemical Properties :

- Melting Point : 271–272 °C (decomposition), indicating high thermal stability due to aromaticity and hydrogen bonding.

- Spectroscopic Data : IR peaks at 3235 cm⁻¹ (N-NH2) and 1645 cm⁻¹ (C=N) highlight its hydrazine and imine character.

Relevance : The sulfur-containing heterocycle may enhance metabolic stability compared to the dioxane ring, but the hydroxymethyl group in the target compound could improve aqueous solubility.

5-Hexyl-1,4-dioxan-2-one

Structural Differences :

- Dioxane Modifications : The hexyl chain at the 5-position and ketone group at the 2-position contrast with the hydroxymethyl and cytosine substituents in the target compound.

- Polarity : The ketone and hexyl groups create a balance of hydrophilicity and lipophilicity, whereas the hydroxymethyl-cytosine combination likely increases overall polarity.

Physicochemical Properties :

- Functional Groups: The ketone (C=O) at the 2-position may participate in hydrogen bonding, similar to the cytosine’s amino and carbonyl groups.

- Stereochemistry : The hexyl chain’s position (5- or 6-) introduces stereoisomerism, a factor absent in the target compound due to its fixed hydroxymethyl substitution.

Biological Activity

(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorocytosine is a synthetic compound that belongs to the class of nucleoside analogs. Its structure incorporates a dioxane moiety, which is significant in enhancing its biological activity. This article explores the biological activities associated with this compound, focusing on its antimicrobial, antiviral, and potential anticancer properties.

Chemical Structure

The compound can be represented by the following chemical structure:

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, research on various nucleoside analogs has shown that they can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Spectrum of Nucleoside Analogs

| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibition | 32 µg/mL |

| Escherichia coli | Inhibition | 64 µg/mL |

| Candida albicans | Moderate inhibition | 256 µg/mL |

The MIC values indicate the concentration required to inhibit microbial growth, suggesting that modifications in the chemical structure can significantly affect antimicrobial potency .

Antiviral Activity

The antiviral efficacy of nucleoside analogs is well-documented. Studies have indicated that this compound may exhibit activity against various viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).

Case Study: Antiviral Efficacy

In a study evaluating several nucleoside derivatives, it was found that certain analogs showed significant antiviral activity against HSV. The derivatives were tested in vitro, revealing promising results in inhibiting viral replication at low concentrations .

Table 2: Antiviral Activity Against Selected Viruses

| Virus | Compound Tested | Result |

|---|---|---|

| Herpes Simplex Virus (HSV) | This compound | Significant inhibition observed |

| Human Immunodeficiency Virus (HIV) | Similar nucleoside analogs | Moderate inhibition observed |

Potential Anticancer Properties

Emerging research suggests that compounds like this compound may possess anticancer properties. Nucleoside analogs are often explored for their ability to interfere with DNA synthesis in rapidly dividing cancer cells.

Mechanism of Action

The proposed mechanism involves the incorporation of the analog into DNA or RNA during replication, leading to chain termination or misincorporation, which ultimately induces apoptosis in cancer cells.

Case Study: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of various nucleoside analogs on human cancer cell lines. The results indicated that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential therapeutic applications .

Q & A

Basic Research: What are the optimal synthetic routes for (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorocytosine?

Methodological Answer:

The synthesis of this compound likely involves multi-step functionalization of the cytosine core. Key steps include:

- Protection of the hydroxymethyl group on the 1,4-dioxane ring to prevent undesired side reactions during coupling. This can be achieved using tert-butyldimethylsilyl (TBDMS) ethers or acetyl groups .

- Nucleophilic substitution at the 5-position of cytosine with chlorine, employing reagents like POCl₃ or N-chlorosuccinimide under controlled anhydrous conditions.

- Coupling the modified cytosine to the 1,4-dioxane moiety via Mitsunobu or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as seen in analogous quinazoline syntheses .

- Deprotection under mild acidic or basic conditions (e.g., TFA for silyl ethers or K₂CO₃ for acetyl groups).

Critical Considerations:

- Solvent systems (e.g., dioxane-water mixtures) must balance reactivity and stability of sensitive functional groups .

- Monitor reaction progress via TLC (Rf values in toluene-hexane systems) or LC-MS to detect intermediates .

Basic Research: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the hydroxymethyl group (δ ~3.5–4.5 ppm) and cytosine aromatic protons (δ ~7.0–8.5 ppm). Compare splitting patterns to analogous quinazoline derivatives .

- ¹³C NMR : Confirm the 1,4-dioxane ring carbons (δ ~60–100 ppm) and cytosine carbonyl groups (δ ~160–170 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error, as demonstrated for structurally complex heterocycles .

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the 1,4-dioxane ring conformation.

Data Interpretation Tip : Cross-validate NMR shifts with computational tools (e.g., DFT calculations) to resolve overlapping signals.

Advanced Research: How can stereochemical control be achieved during synthesis?

Methodological Answer:

The 1,4-dioxane ring and cytosine substituents introduce potential stereocenters. Strategies include:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde derivatives) to dictate ring stereochemistry .

- Asymmetric Catalysis : Employ Pd-based catalysts with chiral ligands (e.g., BINAP) during coupling steps, as seen in optically active dioxane derivatives .

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor one enantiomer during ring formation.

Validation : Measure optical rotation and compare with literature values for related compounds .

Advanced Research: What factors influence the compound’s stability under physiological conditions?

Methodological Answer:

Stability studies should assess:

- Hydrolytic Degradation : Expose the compound to buffers at varying pH (2–9) and monitor decomposition via HPLC. The hydroxymethyl group and dioxane ring are prone to acid-catalyzed hydrolysis .

- Oxidative Stability : Use H₂O₂ or radical initiators (e.g., AIBN) to simulate oxidative stress. LC-MS can identify oxidation byproducts (e.g., carboxylic acid derivatives).

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds.

Mitigation Strategies : Lyophilization for long-term storage or formulation with antioxidants (e.g., ascorbic acid).

Advanced Research: How can researchers investigate its potential biological activity and mechanism of action?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against DNA/RNA-processing enzymes (e.g., cytosine deaminase) using fluorogenic substrates.

- Cellular Uptake : Radiolabel the compound (e.g., ³H or ¹⁴C) and quantify intracellular accumulation in cell lines.

- Molecular Docking : Model interactions with target proteins (e.g., viral polymerases) using software like AutoDock Vina. Focus on hydrogen bonding with the hydroxymethyl group and halogen bonding with 5-chloro substituents.

- Transcriptomic/Proteomic Profiling : Treat model organisms (e.g., E. coli or HeLa cells) and analyze differential gene/protein expression via RNA-seq or SILAC.

Caution : Cytosine analogs may exhibit off-target effects; include negative controls (e.g., unmodified cytosine) .

Advanced Research: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Discrepancies often arise from:

- Dynamic Processes : Conformational flexibility of the 1,4-dioxane ring may cause NMR signal broadening. Use variable-temperature NMR or lock solvents (e.g., DMSO-d₆) to stabilize signals.

- Isomeric Mixtures : Check HRMS for isotopic patterns (e.g., ³⁵Cl/³⁷Cl) and employ chiral HPLC to separate enantiomers.

- Artifact Formation : Compare synthetic batches using 2D NMR (COSY, HSQC) to distinguish true peaks from impurities.

Case Study : In quinazoline syntheses, conflicting NOESY and X-ray data were resolved by re-evaluating crystal packing effects .

Advanced Research: What analytical methods are suitable for quantifying trace degradation products?

Methodological Answer:

- UHPLC-MS/MS : Use a C18 column (1.7 µm particles) with gradient elution (water/acetonitrile + 0.1% formic acid) for high sensitivity. Monitor MRM transitions specific to the parent compound and degradants.

- Ion Chromatography : Quantify chloride ions released during hydrolytic cleavage of the 5-chloro group.

- Stability-Indicating Assays : Validate methods per ICH guidelines (precision, accuracy, LOD/LOQ) using spiked samples .

Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate degradation pathways with environmental factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.